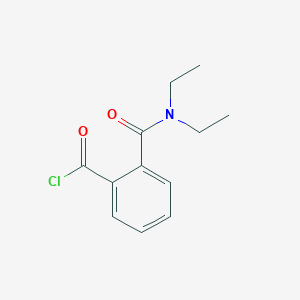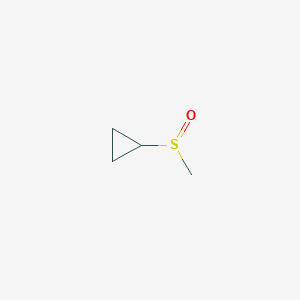
Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide is a complex organic compound with a unique structure that includes a methoxy group, a chloro-trifluoromethyl phenoxy group, and a nitrophenyl hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrobenzoyl chloride to form an intermediate, which is then reacted with methoxyacetic acid hydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, coatings, and other industrial applications.
Wirkmechanismus
The mechanism of action of acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Acifluorfen: A herbicide with a similar phenoxy structure.
2-Methyl-4-(trifluoromethyl)phenyl compounds: These compounds share structural similarities and may have related chemical properties.
Uniqueness
What sets acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
| 75150-61-7 | |
Molekularformel |
C16H13ClF3N3O5 |
Molekulargewicht |
419.74 g/mol |
IUPAC-Name |
N'-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyacetohydrazide |
InChI |
InChI=1S/C16H13ClF3N3O5/c1-27-8-15(24)22-21-12-7-10(3-4-13(12)23(25)26)28-14-5-2-9(6-11(14)17)16(18,19)20/h2-7,21H,8H2,1H3,(H,22,24) |
InChI-Schlüssel |
VZHCKQHYXBFTPN-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)NNC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)
acetonitrile](/img/structure/B14450252.png)



